molecular formula C20H20N2O4 B2889627 Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-70-4

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2889627
CAS No.: 1207051-70-4
M. Wt: 352.39
InChI Key: DWIHTUISDYCXOK-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents like tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-ethoxy-4-(2-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-13-9-10-15-14(11-13)17(12-18(21-15)20(23)25-3)22-16-7-5-6-8-19(16)24-2/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHTUISDYCXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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